N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide
Description
N-[2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide is a heterocyclic compound featuring a pyrazole ring linked to a thiophene moiety via an ethyl chain, with an oxolane (tetrahydrofuran) carboxamide group at the terminal position. The pyrazole and thiophene groups are known for their roles in modulating pharmacokinetic properties, such as metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-14(11-4-7-19-10-11)15-9-12(13-3-1-8-20-13)17-6-2-5-16-17/h1-3,5-6,8,11-12H,4,7,9-10H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIQYHXYIGPJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with commercially available 2-pyridinecarboxylic acid, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of solvents like toluene and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide serves as a ligand in the synthesis of metal complexes. These complexes can act as catalysts in several organic transformations, including:
- Heck Coupling Reactions : This compound facilitates the formation of carbon-carbon bonds, which are pivotal in synthesizing complex organic molecules.
Biology and Medicine
The compound's structural characteristics suggest potential interactions with biological targets, making it a candidate for medicinal chemistry research. Key areas of exploration include:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, Minimum Inhibitory Concentration (MIC) values have shown significant activity against pathogens like Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Properties : Research indicates that this compound may inhibit pathways leading to inflammation by modulating nitric oxide production and other inflammatory mediators.
- Antitumor Potential : Emerging evidence suggests that compounds similar to this one can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E), which is crucial in certain types of cancer.
Industry
In industrial applications, this compound can be utilized in developing new materials with specific properties such as enhanced conductivity or stability. This versatility makes it valuable in materials science.
Case Studies and Research Findings
Numerous studies have documented the biological activities of related pyrazole compounds:
Antimicrobial Studies
Research has shown that this compound exhibits promising antimicrobial properties. In vitro assays have confirmed its effectiveness against various bacterial strains.
Anti-inflammatory Research
Studies indicate that this compound can significantly reduce inflammation markers by inhibiting specific pathways involved in inflammatory responses.
Antitumor Investigations
Research has highlighted the potential antitumor properties of pyrazole derivatives, suggesting mechanisms such as enzyme inhibition and disruption of cancer cell proliferation pathways.
Mechanism of Action
The mechanism by which N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide exerts its effects involves its interaction with molecular targets. The pyrazole and thiophene rings can participate in π-π stacking interactions, while the tetrahydrofuran ring provides additional stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs with Thiophene and Pyrazole Motifs
Key Compounds:
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (Foroumadi et al., 2005): These quinolone derivatives incorporate thiophene and bromo-substituted thiophene groups, demonstrating antibacterial activity. Unlike the target compound, they lack the pyrazole and oxolane-carboxamide moieties, instead relying on quinolone cores for biological activity.
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (Pharmacopeial Forum, 2017): This compound shares the thiophen-2-yl ethyl group but replaces pyrazole and oxolane with a tetrahydronaphthalene amine structure. Such differences likely alter receptor binding and solubility.
Structural Comparison Table:
Functional Analogs with Carboxamide Linkages
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (Development of New Methodologies, ): This compound features a carboxamide group linked to a furan ring. The absence of pyrazole/thiophene may reduce aromatic stacking interactions compared to the target compound.
Sulfamide derivatives (Collective Intelligence, ): N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide shares a pyrazole-ethyl linkage but replaces oxolane-carboxamide with a sulfamide group. Sulfamide’s polarity may enhance aqueous solubility but reduce membrane permeability.
Hypothesized Pharmacological and Physicochemical Properties
Biological Activity
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure comprising a pyrazole ring, a thiophene ring, and an oxolane moiety. The molecular formula is , and it has been identified with various CAS numbers in literature. The structural characteristics contribute to its biological activity, making it a candidate for further research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common approach includes:
-
Preparation of Pyrazole and Thiophene Intermediates :
- Pyrazole can be synthesized from hydrazine and 1,3-dicarbonyl compounds.
- Thiophene derivatives are often prepared via the Paal-Knorr synthesis.
-
Coupling Reaction :
- The final coupling of intermediates to form the target compound is achieved using coupling reagents like EDCI or DCC under controlled conditions.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro assays have demonstrated effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several compounds with similar structures, revealing potent activity against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. The compound may inhibit pathways that lead to inflammation by modulating nitric oxide production and other inflammatory mediators .
Antitumor Potential
There is emerging evidence suggesting that compounds similar to this compound possess antitumor properties. They have been shown to inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E), which is crucial in certain types of cancer .
Case Studies and Research Findings
A variety of studies have documented the biological activities of related pyrazole compounds:
The mechanisms underlying the biological activities of this compound are still under investigation but may include:
- Enzyme Inhibition : Targeting specific enzymes involved in microbial growth or inflammatory pathways.
- Cell Membrane Disruption : Inducing structural changes in microbial cell membranes leading to cell lysis.
Q & A
Q. Critical Parameters :
- Solvent polarity (e.g., DMF improves solubility for coupling reactions) .
- Temperature control (reflux at 80–100°C for 6–12 hours) to minimize side products .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) with <2 ppm error .
- Infrared (IR) Spectroscopy : Bands at 1650–1680 cm (amide C=O) and 3100–3300 cm (N-H stretch) .
Data Interpretation : Cross-validation between NMR and MS ensures structural integrity, while IR confirms functional groups .
Advanced: How do reaction conditions influence yield and purity in its synthesis?
Methodological Answer:
Contradictions in reported yields (e.g., 65–85%) arise from:
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side reactions vs. ethanol, which favors selectivity .
- Catalyst Load : Excess triethylamine (>2 eq.) accelerates amidation but risks hydrolysis of the oxolane ring .
- Temperature Gradients : Gradual heating (5°C/min) reduces thermal degradation of the thiophene moiety .
Q. Resolution Strategy :
- Design a fractional factorial experiment to optimize solvent/catalyst/temperature interactions .
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to terminate at maximal yield .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Methodological Answer:
Discrepancies in bioactivity (e.g., anticancer IC50 ranging from 1–50 μM) may stem from:
- Assay Conditions : Variations in cell line viability protocols (MTT vs. ATP-based assays) .
- Solubility Limitations : DMSO concentration >0.1% in media can artifactually reduce activity .
Q. Mitigation Approaches :
- Standardize assays using CLSI guidelines (e.g., fixed DMSO concentration, triplicate measurements) .
- Perform solubility profiling (e.g., HPLC-UV quantification in PBS/DMSO mixtures) to establish working concentrations .
Advanced: How to design target interaction studies for this compound?
Methodological Answer:
To elucidate mechanisms of action:
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB:1M17) to predict binding modes .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., tubulin) and measure binding kinetics (ka/kd) at varying compound concentrations .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in treated vs. untreated cells .
Q. Data Analysis :
- SPR-derived values <10 μM suggest high-affinity interactions .
- CETSA requires ΔTm >2°C for significance .
Advanced: How to address stability challenges in aqueous buffers during bioassays?
Methodological Answer:
Instability (e.g., hydrolysis of the oxolane ring at pH >7.0) can be mitigated by:
- Buffer Optimization : Use phosphate buffer (pH 6.5) with 1% BSA to reduce degradation .
- Stabilizing Agents : Add 0.1% cyclodextrin to enhance solubility and shelf life .
- Degradation Monitoring : UPLC-MS at 0, 6, 24 hours to quantify intact compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
